molecular formula C23H22N2S B3007136 (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile CAS No. 476672-18-1

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Cat. No.: B3007136
CAS No.: 476672-18-1
M. Wt: 358.5
InChI Key: NFLNFWFKRYYDRL-NDENLUEZSA-N
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Description

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a useful research compound. Its molecular formula is C23H22N2S and its molecular weight is 358.5. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and an acrylonitrile moiety, both of which contribute to its pharmacological properties.

  • Molecular Formula : C20H20N2S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 476669-39-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Thiazole derivatives are known to exhibit a range of activities, such as anti-cancer, anti-inflammatory, and antimicrobial effects. The specific mechanism of action for this compound involves modulation of enzyme activities and interference with cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown potential in sensitizing cancer cells to chemotherapeutic agents by inhibiting key DNA repair enzymes such as Tyrosyl-DNA phosphodiesterase 2 (TDP2). This inhibition can lead to increased efficacy of topoisomerase II poisons, enhancing their anticancer effects .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring and acrylonitrile moiety can significantly influence potency and selectivity against different biological targets. For example, modifications in the phenyl groups attached to the thiazole ring have been shown to enhance anticancer activity .

Study 1: Anticancer Activity

A study involving a series of thiazole derivatives including this compound demonstrated that these compounds could inhibit cancer cell growth in various human cancer cell lines. The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of thiazole derivatives was assessed against various bacterial strains. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.

Data Tables

Property Value
Molecular FormulaC20H20N2S
Molecular Weight332.4 g/mol
CAS Number476669-39-3
Anticancer IC50 (example)Low micromolar range
Antimicrobial MIC (example)Comparable to antibiotics

Properties

IUPAC Name

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-15(2)19-8-6-18(7-9-19)12-20(13-24)23-25-22(14-26-23)21-10-5-16(3)11-17(21)4/h5-12,14-15H,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLNFWFKRYYDRL-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)C(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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